Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of multiple functional groups, including ethoxycarbonyl, amino, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 2-fluoroaniline under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(4-FLUOROBENZYL)AMINO]PROPANOATE
- ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[3-(TRIFLUOROMETHYL)ANILINO]PROPANOATE
- ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-(4-{[(6-METHOXY-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)PROPANOATE
Uniqueness
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluoroaniline moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16F4N2O4 |
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Molecular Weight |
352.28 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(2-fluoroanilino)propanoate |
InChI |
InChI=1S/C14H16F4N2O4/c1-3-23-11(21)13(14(16,17)18,20-12(22)24-4-2)19-10-8-6-5-7-9(10)15/h5-8,19H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
TZRHBYAQEKENMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)OCC |
Origin of Product |
United States |
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